REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([OH:11])=[C:4]([CH3:10])[C:5]([CH3:9])=[C:6]([CH:8]=1)[OH:7].[C:12](O)(=[O:15])[CH:13]=[CH2:14]>CS(O)(=O)=O>[OH:11][C:3]1[C:2]([CH3:1])=[C:8]2[C:6](=[C:5]([CH3:9])[C:4]=1[CH3:10])[O:7][C:12](=[O:15])[CH2:13][CH2:14]2
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Name
|
|
Quantity
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3.04 g
|
Type
|
reactant
|
Smiles
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CC=1C(=C(C(=C(O)C1)C)C)O
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Name
|
|
Quantity
|
1.44 g
|
Type
|
reactant
|
Smiles
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C(C=C)(=O)O
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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CS(=O)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 100° C. for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The solution was poured into ice
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate
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Type
|
WASH
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Details
|
The organic layer was washed with saturated sodium bicarbonate water solution, water and brine
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Type
|
CUSTOM
|
Details
|
Evaporation and chromatography (silica gel, hexane-ethyl acetate 10% to 25%)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
|
OC=1C(=C2CCC(OC2=C(C1C)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.77 g | |
YIELD: CALCULATEDPERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |